5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide
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Overview
Description
Scientific Research Applications
Receptor Binding Studies
A study by Hirokawa et al. (1998) synthesized derivatives of nicotinamide, including compounds structurally similar to 5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide. These compounds were evaluated for their binding to 5-HT3 and dopamine D2 receptors, highlighting their potential application in receptor studies and neurological research (Hirokawa, Yoshida, & Kato, 1998).
Synthesis Methodologies
Bakthadoss and Murugan (2009) described a novel synthesis method for compounds including the benzoxazepine core, which is present in the chemical structure of interest. Their work contributes to the advancement of synthetic methods for such complex molecules (Bakthadoss & Murugan, 2009).
Kinase Inhibitor Development
The study by Naganathan et al. (2015) focused on the process development for scalable synthesis of compounds with a benzoxazepine core. This research is relevant for the development of kinase inhibitors, an important area in cancer therapeutics (Naganathan et al., 2015).
Nicotinamide Phosphoribosyltransferase Inhibition
Lockman et al. (2010) worked on analogues of nicotinamide derivatives, investigating their role as inhibitors of nicotinamide phosphoribosyltransferase (Nampt), a target in cytotoxic therapies. This research provides insights into the therapeutic potential of similar compounds (Lockman et al., 2010).
Supramolecular Chemistry
The work by Halaška et al. (2016) involving nicotinamide as a supramolecular reagent in the synthesis of copper(II) complexes highlights the potential of such compounds in supramolecular chemistry and coordination compounds (Halaška et al., 2016).
Fungicidal Applications
Yang et al. (2017) explored the synthesis and potential fungicidal applications of dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues. Their research indicates the potential use of similar structures in agriculture and pest control (Yang et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide” are currently unknown
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Without specific information on the compound’s targets, it is challenging to summarize the affected biochemical pathways and their downstream effects
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects can be diverse, ranging from changes in gene expression to alterations in cellular metabolism, depending on the specific targets and pathways involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors include pH, temperature, presence of other molecules, and cellular context.
properties
IUPAC Name |
5-bromo-N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFN3O3/c18-13-5-11(7-20-8-13)17(24)21-3-4-22-9-12-6-14(19)1-2-15(12)25-10-16(22)23/h1-2,5-8H,3-4,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHXHULWVFZQSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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